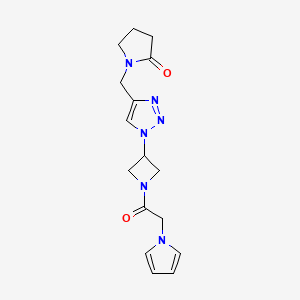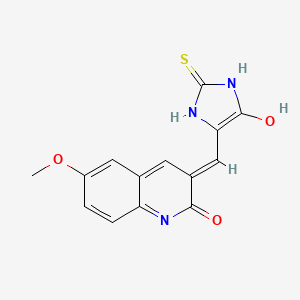
1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups, including a pyrrole, an azetidine, a triazole, and a pyrrolidinone. These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to contribute to its chemical properties. The presence of nitrogen in these rings can also result in tautomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple heterocycles in this compound is likely to make it polar and potentially soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a compound that falls within the scope of several heterocyclic chemical structures, including pyrroles, azetidines, and triazoles. These structures are pivotal in the synthesis of complex molecules due to their versatile chemical properties. For instance, azetidines are known for their reactions with electrophiles and nucleophiles, leading to the synthesis of valuable amides, alkenes, and amines. The transformation of azetidines and pyrroles through oxidation, reduction, and ring-opening reactions yields a variety of cyclic products such as piperidines, pyrrolidines, and further pyrroles. These processes are crucial for developing pharmaceuticals, agrochemicals, and materials science applications (Singh, D’hooghe, & Kimpe, 2008).
Biological Activity
The biological activity of compounds containing azetidine, pyrrolidine, and triazole structures has been a subject of interest in medicinal chemistry. For example, azetidine derivatives have been identified as potent and selective ligands for nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders and conditions related to acetylcholine receptor dysfunction. The fluoro derivative of an azetidine compound, known for its high affinity for nicotinic receptors, has been labeled for positron emission tomography (PET), demonstrating its utility in brain imaging studies (Doll et al., 1999). Additionally, azetidine and pyrrolidine derivatives have been explored for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria (Genin et al., 2000), and as selective estrogen receptor degraders (SERD) and antagonists in the treatment of ER+ breast cancer (Scott et al., 2020).
Applications in Synthesis and Catalysis
The synthetic versatility of compounds containing azetidine, pyrrolidine, and triazole units allows for the development of novel catalysts and ligands for asymmetric synthesis. These compounds serve as intermediates in the synthesis of a wide range of biologically active molecules and materials. For instance, the synthesis of new azetidinones and their reactions with various nucleophiles have led to the development of substances with potential antidepressant and nootropic activities (Thomas et al., 2016).
Future Directions
properties
IUPAC Name |
1-[[1-[1-(2-pyrrol-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c23-15-4-3-7-20(15)8-13-9-22(18-17-13)14-10-21(11-14)16(24)12-19-5-1-2-6-19/h1-2,5-6,9,14H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKMSXCDBSMNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696562.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)

![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)

![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)
![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)